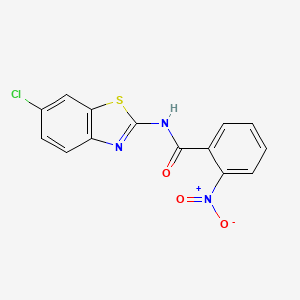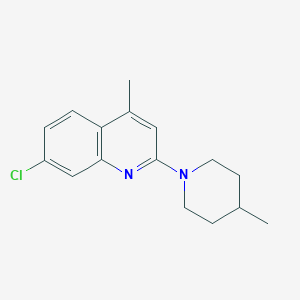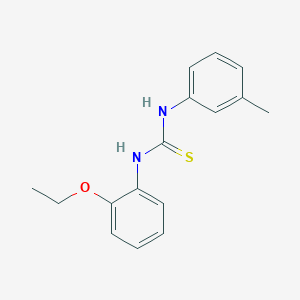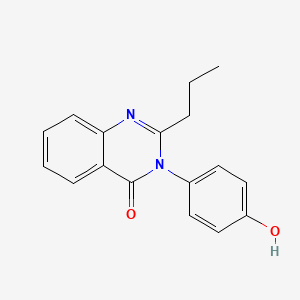
5-(1,3-benzothiazol-2-yl)-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-benzothiazol-2-yl)-2-methoxyphenol, also known as BM-21, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the family of benzothiazole compounds, which have been shown to possess various biological activities.
Aplicaciones Científicas De Investigación
5-(1,3-benzothiazol-2-yl)-2-methoxyphenol has been studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to possess anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been investigated for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of bacteria and fungi.
Mecanismo De Acción
The mechanism of action of 5-(1,3-benzothiazol-2-yl)-2-methoxyphenol is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and proliferation. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, as well as inhibit the expression of certain genes involved in cancer progression.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, as well as induce the expression of certain genes involved in apoptosis. In addition, this compound has been shown to have anti-inflammatory effects, as well as inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(1,3-benzothiazol-2-yl)-2-methoxyphenol in lab experiments is its potential as a therapeutic agent for cancer and other diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in the clinic. In addition, more research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 5-(1,3-benzothiazol-2-yl)-2-methoxyphenol. One area of focus could be to further investigate its mechanism of action, in order to optimize its use as a therapeutic agent. In addition, more research is needed to determine its safety and efficacy in humans, as well as its potential use in combination with other drugs. Finally, more research is needed to determine its potential use in other disease areas, such as inflammation and infection.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to possess anticancer activity against various cancer cell lines, as well as anti-inflammatory and antimicrobial activity. More research is needed to determine its safety and efficacy in humans, as well as its potential use in combination with other drugs and in other disease areas.
Métodos De Síntesis
The synthesis of 5-(1,3-benzothiazol-2-yl)-2-methoxyphenol involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with 2-aminobenzothiazole in the presence of a catalyst. The resulting compound has been characterized by various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Propiedades
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c1-17-12-7-6-9(8-11(12)16)14-15-10-4-2-3-5-13(10)18-14/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCLPNGLALERQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine](/img/structure/B5884257.png)
![N,N-dimethyl-2-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5884259.png)
![4-methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5884264.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cyclohexylthiourea](/img/structure/B5884272.png)

![2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid](/img/structure/B5884282.png)
![7-(4-isopropylphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B5884285.png)

![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5884305.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5884307.png)



